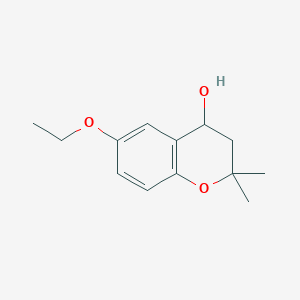
6-Ethoxy-2,2-dimethylchroman-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2,2-dimethylchroman-4-ol is a synthetic derivative of vitamin E, known for its potent antioxidant properties. This compound is part of the chroman family, which includes various biologically active molecules. The structure of this compound consists of a chroman ring with ethoxy and dimethyl substituents, contributing to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2-dimethylchroman-4-ol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group of the chroman ring in the presence of a base.
Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or methyl sulfate as the alkylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-2,2-dimethylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chroman ring to dihydrochroman derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
6-Ethoxy-2,2-dimethylchroman-4-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antioxidant mechanisms and radical scavenging activities.
Biology: Investigated for its protective effects against oxidative stress in cellular and animal models.
Medicine: Explored for potential therapeutic applications in diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
The primary mechanism of action of 6-Ethoxy-2,2-dimethylchroman-4-ol involves its ability to scavenge free radicals and reactive oxygen species. This antioxidant activity is attributed to the presence of the chroman ring, which can donate hydrogen atoms to neutralize free radicals. The compound also interacts with various molecular targets, including enzymes and cellular membranes, to protect against oxidative damage.
Comparación Con Compuestos Similares
6-Ethoxy-2,2-dimethylchroman-4-ol is compared with other similar compounds such as:
Trolox: Another vitamin E derivative with similar antioxidant properties.
Chroman-4-one: A related compound with a different substitution pattern, exhibiting distinct biological activities.
Chroman-2-ol: A compound with hydroxyl groups at different positions, affecting its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its antioxidant activity and makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
6-ethoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-15-9-5-6-12-10(7-9)11(14)8-13(2,3)16-12/h5-7,11,14H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBKSEGFBFWCKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(CC2O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
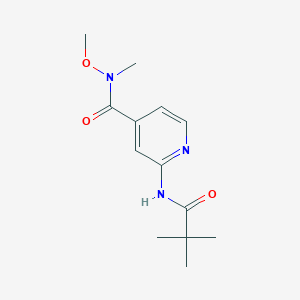
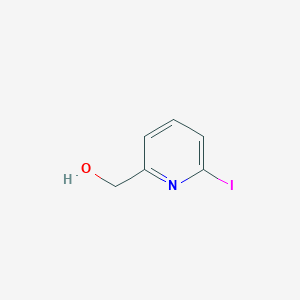
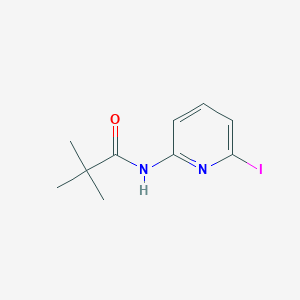
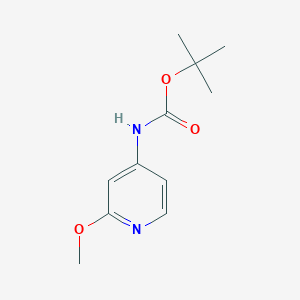

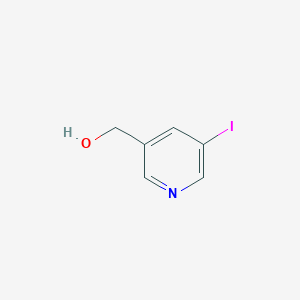
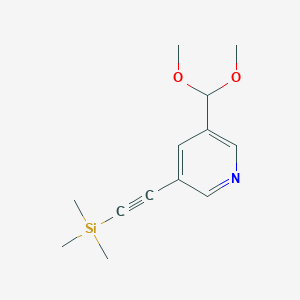

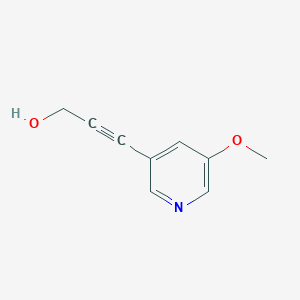
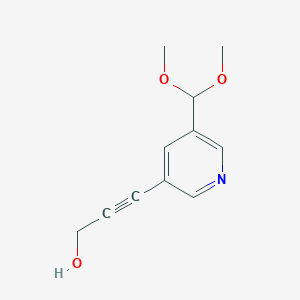


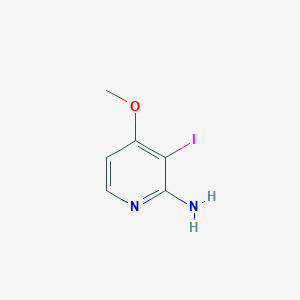
![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
